molecular formula C18H28N2O4 B12510227 benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate

benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate

Cat. No.: B12510227
M. Wt: 336.4 g/mol
InChI Key: PZRPUKCIIYSMSP-INIZCTEOSA-N
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Description

Benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a carbamate group, and a methoxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with (2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
  • Benzyl (3-hydroxypropyl)carbamate
  • Benzyl N-(3-hydroxypropyl)carbamate

Uniqueness

Benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl N-[(2S)-2-(3-methoxypropylamino)-4-methylpentanoyl]carbamate

InChI

InChI=1S/C18H28N2O4/c1-14(2)12-16(19-10-7-11-23-3)17(21)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16,19H,7,10-13H2,1-3H3,(H,20,21,22)/t16-/m0/s1

InChI Key

PZRPUKCIIYSMSP-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)OCC1=CC=CC=C1)NCCCOC

Canonical SMILES

CC(C)CC(C(=O)NC(=O)OCC1=CC=CC=C1)NCCCOC

Origin of Product

United States

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